molecular formula C18H24N2O5 B2868222 N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopentanecarboxamide CAS No. 954629-79-9

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2868222
CAS No.: 954629-79-9
M. Wt: 348.399
InChI Key: CIPOOQTTXPYPQJ-UHFFFAOYSA-N
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Description

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopentanecarboxamide is a synthetic small molecule featuring a 2-oxazolidinone core, a scaffold recognized for its broad utility and significance in medicinal chemistry . The 2-oxazolidinone ring is known to act as a bioisostere for various functional groups, such as carbamates and amides, which can confer favorable drug-like properties including the ability to form hydrogen bonds and potentially enhanced metabolic stability . This specific compound integrates a 3,4-dimethoxyphenyl moiety at the 3-position of the oxazolidinone ring and a cyclopentanecarboxamide group linked via a methylene bridge at the 5-position. These structural features make it a compound of interest for research and development in various therapeutic areas. Since the pioneering approval of linezolid, oxazolidinone derivatives have been extensively explored for their potent activity against Gram-positive bacteria, including resistant strains like MRSA and VRE, primarily through inhibition of protein synthesis by binding to the bacterial ribosome . Beyond their antibacterial applications, the oxazolidinone scaffold has shown promising pharmacological potential in diverse fields such as anticancer, anti-inflammatory, and neurologic disorders . Researchers are investigating novel oxazolidinone analogues to overcome antibiotic resistance and expand into new therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-23-15-8-7-13(9-16(15)24-2)20-11-14(25-18(20)22)10-19-17(21)12-5-3-4-6-12/h7-9,12,14H,3-6,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPOOQTTXPYPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazolidinone core, which is known for its pharmacological properties. The presence of the 3,4-dimethoxyphenyl group suggests potential interactions with biological targets due to the electron-donating effects of the methoxy groups. The cyclopentanecarboxamide moiety may enhance lipophilicity and facilitate cellular uptake.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

  • Inhibition of Enzymatic Activity : Many oxazolidinones are known to inhibit bacterial protein synthesis, which may extend to other enzymatic pathways involved in cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes involved in signal transduction, affecting cellular responses.
  • Induction of Apoptosis : Some studies suggest that structurally related compounds can trigger programmed cell death in cancer cells.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of oxazolidinones against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15Induces apoptosis
Similar OxazolidinonesMCF7 (Breast Cancer)20Inhibits cell proliferation
Similar OxazolidinonesA549 (Lung Cancer)25Disrupts mitochondrial function

These findings highlight the compound's potential as an anticancer agent, particularly against cervical and breast cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxazolidinones have been extensively documented. In vitro studies show that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli32 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Crystal System (Space Group)
Target Compound C₁₈H₂₃N₂O₅* Oxazolidinone, cyclopentanecarboxamide 365.4 (calculated) Not reported Not reported
Rip-B () C₁₇H₁₉NO₃ Benzamide, 3,4-dimethoxyphenethyl 285.34 90 Not reported
Azanium Compound () C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O Carbamoylpropyl chain, azanium, dihydrate 503.02 Not reported Monoclinic (P21/c)

*Hypothetical formula based on structural analysis.

Key Observations:

Oxazolidinone vs. Benzamide Backbone: The target’s oxazolidinone core distinguishes it from Rip-B’s benzamide structure. Oxazolidinones are known for their conformational rigidity and hydrogen-bonding capacity, which may enhance target binding compared to flexible amides .

Ionic vs. Neutral Species : The azanium compound’s quaternary ammonium center and chloride counterion confer water solubility, contrasting with the neutral, lipophilic target and Rip-B .

Crystallographic and Spectroscopic Data

Azanium Compound ():

  • Crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°, and Z = 4 .
  • The crystal packing reveals intermolecular hydrogen bonds between water molecules and chloride ions, stabilizing the lattice .

Rip-B ():

  • ¹H and ¹³C-NMR data (Tables 1 and 2 in ) confirm the benzamide structure, with signals for the 3,4-dimethoxyphenyl group (δ ~6.8 ppm for aromatic protons) and phenethyl chain (δ ~3.4 ppm for CH₂).

Preparation Methods

Preparation of 3-(3,4-Dimethoxyphenyl)-5-(hydroxymethyl)oxazolidin-2-one

The oxazolidinone scaffold is typically constructed via cyclization of a β-amino alcohol with phosgene equivalents. For this compound, the synthesis begins with 3,4-dimethoxyaniline and epichlorohydrin :

  • Epoxide Formation :

    • Reaction of 3,4-dimethoxyaniline with epichlorohydrin in the presence of a base (e.g., K2CO3) yields N-(2,3-epoxypropyl)-3,4-dimethoxyaniline .
    • Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
  • Cyclization to Oxazolidinone :

    • Treatment of the epoxide intermediate with triphosgene (a safer phosgene alternative) in anhydrous THF induces cyclization.
    • Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by ring closure.
    • Yield : 65–75% after purification via silica gel chromatography.
  • Hydroxymethyl Functionalization :

    • The 5-hydroxymethyl group is introduced via reduction of a ketone intermediate. For example, 5-acetyloxazolidinone is reduced using NaBH4 in methanol.

Conversion to 5-(Aminomethyl)oxazolidinone

The hydroxymethyl group (-CH2OH) is converted to an aminomethyl (-CH2NH2) moiety through a two-step process:

  • Mitsunobu Reaction :

    • Reaction with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) substitutes the hydroxyl group with an azide (-CH2N3).
    • Solvent : THF, 0°C to room temperature.
  • Azide Reduction :

    • Catalytic hydrogenation (H2, Pd/C) or Staudinger reaction (PPh3, H2O) reduces the azide to a primary amine.
    • Critical Note : Excess hydrogenation must be avoided to prevent reduction of the oxazolidinone ring.

Amide Bond Formation with Cyclopentanecarboxylic Acid

The final step involves coupling the aminomethyl-oxazolidinone with cyclopentanecarboxylic acid:

Carboxylic Acid Activation

  • Chloride Formation :

    • Cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl2) to generate cyclopentanecarbonyl chloride .
    • Conditions : Reflux in anhydrous dichloromethane, 2 hours.
  • Alternative Activation :

    • Use of coupling agents such as HATU or EDCI with HOBt in DMF facilitates direct amide bond formation without isolating the acyl chloride.

Coupling Reaction

  • Nucleophilic Acyl Substitution :
    • The aminomethyl-oxazolidinone reacts with activated cyclopentanecarboxylic acid in the presence of a base (e.g., DIPEA).
    • Solvent : Anhydrous DMF or dichloromethane.
    • Yield : 70–85% after recrystallization from ethanol/water.

Optimization and Challenges

Stereochemical Control

The oxazolidinone ring’s stereochemistry at position 5 influences biological activity. Enantioselective synthesis employs chiral auxiliaries or catalysts:

  • Chiral Epoxides : Use of (R)- or (S)-epichlorohydrin ensures desired configuration.
  • Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates.
  • Recrystallization : Ethanol/water mixtures purify the final product.

Analytical Characterization

Key spectroscopic data for the target compound:

Technique Data
1H NMR (400 MHz, CDCl3) δ 6.85–6.75 (m, 3H, Ar-H), 4.70 (t, J=8 Hz, 1H, CH2N), 3.90 (s, 6H, OCH3), 3.45 (m, 1H, cyclopentane), 2.20–1.60 (m, 8H, cyclopentane)
13C NMR (100 MHz, CDCl3) δ 175.2 (C=O), 153.1 (oxazolidinone C=O), 112.4–148.9 (Ar-C), 56.1 (OCH3), 45.2 (CH2N), 38.5 (cyclopentane)
HRMS (ESI) [M+H]+ Calculated: 403.1864; Found: 403.1867

Industrial-Scale Considerations

  • Cost-Effective Reagents :
    • Replacement of HATU with EDCI reduces production costs.
  • Green Chemistry :
    • Solvent recovery systems and catalytic hydrogenation minimize waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.